

Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)propan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol**, a valuable building block in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and key data for the starting materials and the final product.

Introduction

2-(6-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the tertiary alcohol can be a key pharmacophoric element or a synthetic handle for further transformations. This guide focuses on the most common and efficient method for its preparation: the Grignard reaction.

Synthetic Pathway

The most direct and widely used method for the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol** is the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 2-acetyl-6-bromopyridine. This reaction is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.^{[1][2][3][4][5]}

The overall reaction is as follows:

2-acetyl-6-bromopyridine + Methylmagnesium bromide → **2-(6-Bromopyridin-2-yl)propan-2-ol**

The reaction proceeds in two main stages:

- **Nucleophilic Addition:** The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-acetyl-6-bromopyridine. This forms a magnesium alkoxide intermediate.
- **Aqueous Workup:** The reaction is quenched with an aqueous solution, typically a mild acid like saturated ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product.[\[6\]](#)

Data Presentation

Properties of Starting Material: 2-acetyl-6-bromopyridine

Property	Value	Source
IUPAC Name	1-(6-bromo-2-pyridinyl)ethanone	[1]
CAS Number	49669-13-8	[1] [7] [8]
Molecular Formula	C ₇ H ₆ BrNO	[1] [7] [8] [9]
Molar Mass	200.03 g/mol	[1] [7] [8] [9]
Appearance	Solid	[7] [8]
Melting Point	51-55 °C	[7] [8] [9]
Density	1.534 ± 0.06 g/cm ³ (Predicted)	[9]
Solubility	Soluble in methanol	[9]

Properties of Final Product: 2-(6-Bromopyridin-2-yl)propan-2-ol

Property	Value	Source
IUPAC Name	2-(6-bromo-2-pyridinyl)propan-2-ol	[10]
CAS Number	638218-78-7	[10]
Molecular Formula	C ₈ H ₁₀ BrNO	[10]
Molar Mass	216.07 g/mol	[10]
Predicted XlogP	1.6	[10]
Monoisotopic Mass	214.99458 Da	[10][11]

Experimental Protocol

This section provides a detailed methodology for the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol** via the Grignard reaction. All procedures should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

Materials and Reagents:

- 2-acetyl-6-bromopyridine
- Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether or THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexanes
- Deionized water

Equipment:

- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

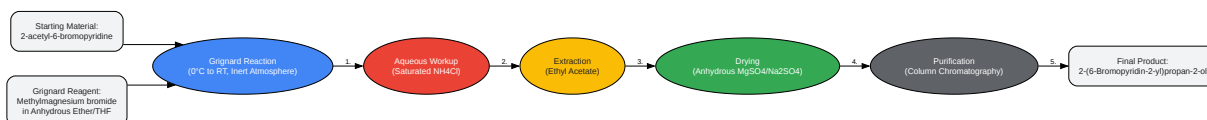
Procedure:

- Reaction Setup:
 - A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried to remove any residual moisture.
 - The system is then placed under an inert atmosphere of nitrogen or argon.
 - 2-acetyl-6-bromopyridine (1.0 eq.) is dissolved in anhydrous diethyl ether or THF and charged into the round-bottom flask. The solution is cooled to 0 °C using an ice bath.
- Grignard Reagent Addition:
 - Methylmagnesium bromide solution (1.1 - 1.5 eq.) is added to the dropping funnel.
 - The Grignard reagent is added dropwise to the stirred solution of 2-acetyl-6-bromopyridine at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup:
 - The reaction mixture is cooled back to 0 °C in an ice bath.
 - The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will result in the formation of a white precipitate (magnesium salts).
 - The mixture is stirred for 15-30 minutes until two clear layers are observed.
 - The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.
 - Fractions containing the desired product are combined and the solvent is evaporated to yield **2-(6-Bromopyridin-2-yl)propan-2-ol** as a pure solid or oil.

Mandatory Visualizations

Synthetic Workflow



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Caption: Synthetic workflow for the preparation of **2-(6-Bromopyridin-2-yl)propan-2-ol**.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of **2-(6-Bromopyridin-2-yl)propan-2-ol**. The Grignard reaction with 2-acetyl-6-bromopyridine provides a straightforward route to this valuable intermediate. The provided data and experimental protocol serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis and further application of this compound in their research endeavors.

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